3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(1-methylpyrrol-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGLZWHJQFTJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380400 | |

| Record name | 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77640-03-0 | |

| Record name | 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. This compound, a derivative of the pyrrole heterocyclic ring system, serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This document consolidates available data on its chemical structure, physical properties, and spectral characteristics. Detailed experimental protocols for its synthesis and purification are outlined, alongside a discussion of its potential applications in drug discovery, particularly in the fields of oncology and infectious diseases.

Introduction

Pyrrole and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the field of medicinal chemistry. The pyrrole scaffold is a key structural component in a variety of natural products and synthetic molecules exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, featuring a β-ketonitrile moiety attached to a methylated pyrrole ring, represents a versatile intermediate for the synthesis of more complex heterocyclic systems. Its unique electronic and structural features make it a subject of interest for the design of novel drug candidates.

Chemical Properties

Structure and Nomenclature

-

IUPAC Name: 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

-

CAS Number: 77640-03-0[1]

-

Molecular Formula: C₈H₈N₂O[1]

-

Molecular Weight: 148.16 g/mol [1]

-

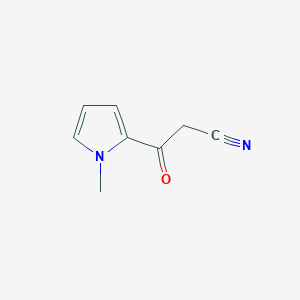

Chemical Structure:

Figure 1: Chemical structure of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.

Physicochemical Properties

A summary of the known physicochemical properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is presented in the table below.

| Property | Value | Reference |

| Boiling Point | 319.7 °C at 760 mmHg | [1] |

| Density | 1.08 g/cm³ | [1] |

| Flash Point | 147.1 °C | [1] |

| Refractive Index | 1.547 | [1] |

| Vapor Pressure | 0.000333 mmHg at 25°C | [1] |

Synthesis and Purification

General Synthetic Approach

The synthesis of pyrrole derivatives can be achieved through various methods, including the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and Knorr pyrrole synthesis.[3] For 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, a plausible synthetic route would involve the acylation of 1-methylpyrrole with a suitable cyanoacetylating agent.

dot

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol (Proposed)

Materials:

-

1-Methylpyrrole

-

Cyanoacetyl chloride (or other suitable acylating agent)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Pyridine (or other suitable base)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: A solution of 1-methylpyrrole in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Acylation: A solution of cyanoacetyl chloride in anhydrous diethyl ether is added dropwise to the cooled solution of 1-methylpyrrole with stirring. A base such as pyridine may be added to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by either column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.[4][5]

Spectral Data (Predicted)

While specific experimental spectra for 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the methyl group, and the methylene group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole-H (3, 4, 5 positions) | 6.0 - 7.5 | Multiplets |

| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet |

| Methyl (-CH₃) | 3.5 - 4.0 | Singlet |

13C NMR Spectroscopy

The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule in their unique chemical environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 190 |

| Pyrrole Ring Carbons | 100 - 140 |

| Nitrile (C≡N) | 115 - 125 |

| Methylene (-CH₂-) | 40 - 50 |

| Methyl (-CH₃) | 30 - 40 |

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (nitrile) | 2200 - 2260 |

| C=O (ketone) | 1680 - 1720 |

| C-H (aromatic/aliphatic) | 2850 - 3100 |

| C-N | 1180 - 1360 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (148.16 g/mol ). Fragmentation patterns would likely involve the loss of the cyano group, the carbonyl group, and cleavage of the pyrrole ring.[6][7]

Potential Biological Applications and Signaling Pathways

While no specific biological studies on 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile have been found, the broader class of pyrrole-containing compounds is known for a variety of pharmacological activities.[8]

Anticancer Potential

Many pyrrole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[9][10] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. The structural motifs present in 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile make it a candidate for investigation as a potential anticancer agent.

Caption: General mechanism of antimicrobial action for pyrrole compounds.

Conclusion

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a valuable chemical entity with significant potential in the field of drug discovery and development. Its straightforward, albeit not yet fully detailed in public literature, synthesis and versatile chemical nature make it an attractive starting material for the creation of diverse libraries of bioactive molecules. Further research is warranted to fully elucidate its spectral properties, optimize its synthesis, and explore its specific biological activities and mechanisms of action. This in-depth guide provides a foundational understanding for researchers and scientists to build upon in their pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. benchchem.com [benchchem.com]

- 5. mt.com [mt.com]

- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

This document provides a comprehensive overview of the chemical and physical properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, a versatile β-ketonitrile building block utilized in the synthesis of complex N-heterocyclic scaffolds for pharmaceutical and medicinal chemistry research.[1]

Molecular Structure and Properties

The fundamental characteristics of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile are summarized in the table below.

| Property | Value | Source |

| CAS Number | 77640-03-0 | [2][3][4] |

| Molecular Formula | C₈H₈N₂O | [2][4] |

| Molecular Weight | 148.1619 g/mol | [2] |

| IUPAC Name | 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

| Synonyms | Not specified | |

| InChI | InChI=1/C8H8N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4H2,1H3 | [2] |

| Density | 1.08 g/cm³ | [2] |

| Boiling Point | 319.7°C at 760 mmHg | [2] |

| Flash Point | 147.1°C | [2] |

| Refractive Index | 1.547 | [2] |

| Vapour Pressure | 0.000333 mmHg at 25°C | [2] |

Molecular Structure Diagram

The following diagram illustrates the chemical structure of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.

Caption: Molecular structure of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.

Experimental Protocols

Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile:

A documented synthesis involves the mixture of 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 0.174 g), an aryl aldehyde (1.0 mmol), 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (1.0 mmol, 0.148 g), and a catalyst, MIL-53(Al)-N(CH₂PO₃H₂)₂ (10.0 mg).[5] These components are stirred under solvent-free conditions at 110 °C in a 25.0 mL vessel.[5] The successful formation and structural integrity of the synthesized products are typically confirmed using techniques such as melting point analysis, ¹H-NMR, ¹³C-NMR, and FT-IR.[5]

Research Applications

This compound is a valuable building block in organic synthesis, particularly for creating complex nitrogen-containing heterocyclic structures.[1] Its reactivity is centered around the active methylene group, which is positioned between the electron-withdrawing nitrile and carbonyl groups.[1] This structural feature allows it to readily participate in chemical reactions like Knoevenagel condensations and Michael additions.[1]

Key research applications include:

-

Heterocyclic Synthesis: It serves as a crucial reactant in one-pot condensation reactions to construct novel tetrahydropyrido[2,3-d]pyrimidine derivatives, which are significant scaffolds in the development of bioactive molecules.[1]

-

Click Chemistry: Under mild, base-catalyzed conditions, it selectively reacts with nitrileimines through 1,3-dipolar cycloaddition to form 5-amino-1H-pyrazole derivatives, aligning with green chemistry principles.[1]

-

Medicinal Chemistry: The pyrrole-pyrimidine and pyrrole-pyrazole hybrids synthesized from this compound are subjects of investigation for a range of biological activities, including potential anticancer and antimicrobial properties.[1]

References

- 1. 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile|CAS 77640-03-0 [benchchem.com]

- 2. 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | 77640-03-0 [chemnet.com]

- 3. 77640-03-0|3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 4. 3-(1-METHYL-1H-PYRROL-2-YL)-3-OXOPROPANENITRILE, CasNo.77640-03-0 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile: A Technical Guide

Introduction

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. These are predicted values and should be confirmed by experimental analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted) Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | t | 1H | H-5 (pyrrole) |

| ~6.8-6.9 | dd | 1H | H-3 (pyrrole) |

| ~6.1-6.2 | dd | 1H | H-4 (pyrrole) |

| ~4.0 | s | 2H | -CH₂-CN |

| ~3.9 | s | 3H | N-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted) Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~180-185 | C=O |

| ~130-135 | C-2 (pyrrole) |

| ~128-132 | C-5 (pyrrole) |

| ~115-120 | -CN |

| ~115-120 | C-3 (pyrrole) |

| ~108-112 | C-4 (pyrrole) |

| ~35-40 | N-CH₃ |

| ~28-32 | -CH₂-CN |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250-2270 | Medium | C≡N stretch |

| ~1680-1700 | Strong | C=O stretch (ketone) |

| ~1520-1550 | Medium | C=C stretch (pyrrole ring) |

| ~1400-1450 | Medium | C-H bend (CH₃, CH₂) |

| ~1300-1350 | Strong | C-N stretch |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Ion |

| 148.06 | [M]⁺ (Molecular Ion) |

| 108.05 | [M - CH₂CN]⁺ |

| 94.05 | [1-methyl-1H-pyrrole-2-carbonyl]⁺ |

| 80.05 | [1-methyl-1H-pyrrole]⁺ |

Experimental Protocols

Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

This synthesis is adapted from procedures reported for similar compounds.

Materials:

-

1-methyl-2-pyrrolecarbonyl chloride

-

Acetonitrile

-

Sodium hydride (NaH) 60% dispersion in mineral oil

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of acetonitrile (1.1 equivalents) in dry diethyl ether is added dropwise to a stirred suspension of sodium hydride (1.2 equivalents) in dry diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at room temperature for 1 hour.

-

A solution of 1-methyl-2-pyrrolecarbonyl chloride (1 equivalent) in dry diethyl ether is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

The reaction is carefully quenched by the slow addition of water at 0 °C.

-

The aqueous layer is acidified with 1M HCl to a pH of approximately 5-6.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.

Spectroscopic Analysis

General Information:

-

NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The solvent used is typically deuterated chloroform (CDCl₃).

-

IR: FT-IR spectra are recorded on a suitable spectrometer using KBr pellets or as a thin film.[2]

-

MS: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer.[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Physicochemical properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

An In-depth Technical Guide on the Physicochemical Properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data for 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. Some data points are based on structurally similar compounds due to a lack of direct experimental values for the target compound. All information should be used for research purposes and validated through experimental work.

Introduction

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a 1-methylpyrrole moiety linked to a reactive β-ketonitrile functional group. This chemical structure makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. Pyrrole and its derivatives are known to be important pharmacophores, and compounds derived from this scaffold are being investigated for a range of biological activities, including potential anticancer and antimicrobial applications[1]. This guide provides a comprehensive overview of its physicochemical properties, general synthetic and characterization methodologies, and a prospective look at its biological significance.

Physicochemical Properties

The physicochemical properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile are summarized in Table 1. Where experimental data is not available, estimated values from closely related analogs are provided for guidance.

Table 1: Physicochemical Properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

| Property | Value | Source/Comment |

| IUPAC Name | 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | ChemNet[2] |

| CAS Number | 77640-03-0 | ChemNet[2] |

| Molecular Formula | C₈H₈N₂O | ChemNet[2] |

| Molecular Weight | 148.16 g/mol | ChemNet[2] |

| Appearance | Not specified; likely a solid at room temperature. | General chemical knowledge |

| Melting Point | Not available (Estimated: 105-108 °C) | Based on the structurally similar 3-(1-(3-methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile[3]. |

| Boiling Point | 319.7 °C at 760 mmHg | ChemNet[2] |

| Density | 1.08 g/cm³ | ChemNet[2] |

| Solubility | No direct data. Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in alcohols, with poor aqueous solubility. | Inferred from a structurally related compound[3]. |

| pKa | Not available | Predicted value would require computational modeling. |

| logP | Not available | Predicted value would require computational modeling. |

| Refractive Index | 1.547 | ChemNet[2] |

| Flash Point | 147.1 °C | ChemNet[2] |

Experimental Protocols

Synthesis

While a specific, detailed experimental protocol for the synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is not explicitly detailed in the available literature, it is mentioned that its synthesis follows previously reported methods[3]. A general and plausible synthetic route would be the Claisen condensation of 1-methyl-2-acetylpyrrole with a suitable cyano-ester, such as ethyl cyanoformate, in the presence of a strong base like sodium ethoxide.

The logical workflow for the synthesis, purification, and subsequent characterization of the compound is illustrated in the diagram below.

Caption: A logical workflow for the synthesis, purification, and characterization of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.

Characterization

The structural confirmation of the synthesized 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile would be achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display distinct signals corresponding to the methyl protons on the pyrrole nitrogen, the three protons of the pyrrole ring, and the methylene protons adjacent to the carbonyl and nitrile groups. The chemical shifts and coupling patterns would be crucial for confirming the molecular structure.

-

¹³C NMR: The spectrum would show resonances for all eight carbon atoms in their unique chemical environments, including the carbonyl, nitrile, and aromatic carbons of the pyrrole ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Key characteristic absorption bands would be expected for the nitrile (C≡N) stretch (typically around 2250 cm⁻¹), the ketone (C=O) stretch (around 1680-1700 cm⁻¹), and various C-H and C-N bond vibrations.

-

-

Mass Spectrometry (MS):

-

Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak ([M]⁺) expected at an m/z of approximately 148.16. The fragmentation pattern would provide additional structural evidence.

-

Biological Activity and Signaling Pathways

Direct studies on the biological activity of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile are not extensively reported. However, the broader class of pyrrole-containing compounds is well-documented for a wide range of pharmacological activities. Derivatives of this compound are noted for their potential as anticancer and antimicrobial agents[1]. The reactivity of the β-ketonitrile moiety allows for its use as a scaffold to generate libraries of diverse heterocyclic compounds for high-throughput screening in drug discovery programs.

As no specific signaling pathways have been identified for the title compound, a diagram illustrating a hypothetical drug discovery workflow starting from this compound is provided below.

Caption: A hypothetical workflow for drug discovery starting from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.

Conclusion

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a compound of significant interest for synthetic and medicinal chemistry. While a foundational set of its physicochemical properties is known, there is a clear need for more extensive experimental data, particularly concerning its melting point, solubility profile, and spectroscopic characterization. Furthermore, its biological activities and potential mechanisms of action remain largely unexplored. The information compiled in this guide serves as a valuable resource for researchers and professionals in the field, highlighting both the known attributes of this compound and the opportunities for future investigation.

References

An In-Depth Technical Guide on the Reactivity and Stability of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a versatile β-ketonitrile building block of significant interest in medicinal chemistry and pharmaceutical research. Its unique molecular architecture, featuring a 1-methyl-1H-pyrrole moiety attached to a reactive 3-oxopropanenitrile fragment, makes it a valuable precursor for the synthesis of a diverse range of N-heterocyclic scaffolds. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, summarizing key chemical properties, and outlining its utility in the synthesis of complex molecules with potential therapeutic applications.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is presented in Table 1. This data has been compiled from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 77640-03-0 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Boiling Point | 319.7 °C at 760 mmHg | [1] |

| Density | 1.08 g/cm³ | [1] |

| Flash Point | 147.1 °C | [1] |

| Refractive Index | 1.547 | [1] |

Reactivity

The reactivity of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is primarily dictated by the presence of the β-ketonitrile moiety and the electron-rich 1-methyl-1H-pyrrole ring. The active methylene group, situated between the electron-withdrawing carbonyl and nitrile groups, is particularly susceptible to deprotonation, forming a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions.[2]

Reactions at the Active Methylene Group

The acidic nature of the protons on the methylene group allows for facile reaction with bases to generate a stabilized enolate. This enolate is a key intermediate in several important synthetic transformations:

-

Knoevenagel Condensation: The compound can react with aldehydes and ketones in the presence of a base to form α,β-unsaturated products. This reaction is a cornerstone for the synthesis of more complex molecular frameworks.

-

Michael Addition: As a Michael donor, the enolate of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile can add to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds which can be precursors to various cyclic systems.[2]

-

Alkylation and Acylation: The enolate can be alkylated or acylated using appropriate electrophiles, allowing for the introduction of diverse substituents at the α-position.

Cycloaddition Reactions

The β-ketonitrile moiety can participate in cycloaddition reactions. For instance, it can react with nitrileimines via a 1,3-dipolar cycloaddition under mild, base-catalyzed conditions to furnish 5-amino-1H-pyrazole derivatives.[2] This type of "click chemistry" is highly efficient and atom-economical.

Reactivity of the Pyrrole Ring

The 1-methyl-1H-pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. However, the reactivity of the ring is influenced by the deactivating effect of the 2-acyl group. Common electrophilic substitution reactions on pyrrole rings include halogenation, nitration, and Friedel-Crafts acylation. The N-methyl group prevents reactions at the nitrogen atom.[3]

Stability

-

Thermal Stability: The reported boiling point of 319.7 °C suggests a moderate level of thermal stability.[1] However, prolonged exposure to high temperatures may lead to decomposition. For a structurally related compound, 3-(1-(3-methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile, thermodynamic stability has been evaluated through computational modeling, suggesting moderate stability under standard conditions.[4]

-

Hydrolytic Stability: β-ketonitriles can be susceptible to hydrolysis under either acidic or basic conditions. Acidic hydrolysis typically yields a carboxylic acid, while basic hydrolysis can lead to the formation of a carboxylate salt. The stability will be highly dependent on the pH and temperature of the aqueous environment.

-

Photostability: Compounds containing conjugated π-systems, such as the pyrrole ring in this molecule, can be sensitive to light. Photodegradation can occur through various mechanisms, and the extent of degradation will depend on the wavelength and intensity of the light source.

Synthesis

The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is not extensively detailed in readily accessible literature. However, a general approach for the synthesis of β-ketonitriles involves the acylation of a nitrile anion with an appropriate acylating agent.[5][6] A plausible synthetic route is outlined below.

General Synthetic Protocol

A common method for the synthesis of β-ketonitriles is the reaction of an ester with a nitrile in the presence of a strong base. For the synthesis of the title compound, this would involve the reaction of a methyl 1-methyl-1H-pyrrole-2-carboxylate with acetonitrile in the presence of a base like sodium ethoxide or potassium tert-butoxide.[5]

Experimental Workflow for a Generic β-Ketonitrile Synthesis

Caption: General workflow for the synthesis of β-ketonitriles.

Applications in Drug Discovery and Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[7] Derivatives of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile have been investigated for their potential as:

-

Anticancer Agents: Pyrrole-containing compounds have shown promise in the development of new anticancer therapies.[8]

-

Antimicrobial Agents: The pyrrole nucleus is a key component of several antimicrobial compounds.

-

Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for the design of inhibitors for various enzymes implicated in disease. For example, related pyrrolo[2,3-d]pyrimidine derivatives have been investigated as JAK1-selective inhibitors.[9]

The reactivity of the β-ketonitrile moiety allows for the facile construction of diverse heterocyclic libraries, which can be screened for various biological activities.

Signaling Pathway Involvement (Hypothetical)

Caption: Logical workflow from the core compound to potential biological activity.

Conclusion

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a valuable and reactive building block with significant potential in organic synthesis and drug discovery. Its utility stems from the versatile reactivity of the β-ketonitrile functional group, which allows for its elaboration into a wide array of complex heterocyclic structures. While specific data on its stability is limited, an understanding of the general properties of β-ketonitriles and pyrroles can guide its handling and use in synthetic applications. Further research into the stability and biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | 77640-03-0 [chemnet.com]

- 2. 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile|CAS 77640-03-0 [benchchem.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. Buy 3-(1-(3-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile [smolecule.com]

- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile and its Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, a valuable β-ketonitrile building block in medicinal chemistry. The document details the synthesis of key starting materials and outlines the final condensation step, supported by experimental protocols and quantitative data. Additionally, it contextualizes the relevance of such pyrrole-based scaffolds in drug development through diagrams of a key signaling pathway and a typical kinase inhibitor discovery workflow.

Introduction

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a versatile intermediate used in the synthesis of more complex heterocyclic compounds, particularly those with potential therapeutic applications. Its structure, featuring a 1-methyl-1H-pyrrole moiety linked to a reactive β-ketonitrile fragment, makes it an ideal precursor for constructing various fused ring systems and other elaborated molecules. The pyrrolo[2,3-d]pyrimidine core, which can be synthesized from pyrrole derivatives, is a key pharmacophore in a class of drugs known as Janus kinase (JAK) inhibitors, used in the treatment of autoimmune diseases and cancer. This guide focuses on the chemical synthesis of the title compound, providing a foundation for its application in drug discovery and development.

Synthesis of Key Starting Materials

The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile relies on the availability of appropriately substituted 1-methyl-1H-pyrrole precursors. This section details the preparation of the most common starting materials.

Synthesis of 1-Methyl-1H-pyrrole

The foundational starting material, 1-methyl-1H-pyrrole, can be synthesized from pyrrole via N-methylation.

Experimental Protocol: In a suitable reaction vessel, pyrrole (10 mmol) is dissolved in dimethyl sulfoxide (20 mL). To this solution, sodium hydroxide (11 mmol) is added, followed by methyl iodide (11 mmol). The mixture is stirred at room temperature for 5 hours. After the reaction is complete, a saturated aqueous solution of sodium chloride is added, and the product is extracted with ethyl acetate. The combined organic phases are concentrated and purified by column chromatography, followed by reduced pressure distillation to yield 1-methyl-1H-pyrrole.

| Reactant | Molar Eq. | Purity | Yield | Reference |

| Pyrrole | 1.0 | --- | 93% | [1] |

| Methyl Iodide | 1.1 | --- | ||

| Sodium Hydroxide | 1.1 | --- |

Synthesis of 2-Acetyl-1-methylpyrrole via Friedel-Crafts Acylation

A key precursor for the final condensation step is 2-acetyl-1-methylpyrrole, which can be efficiently synthesized by the Friedel-Crafts acylation of 1-methyl-1H-pyrrole.

Experimental Protocol: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a flask with methylene chloride under a nitrogen atmosphere and cooled to 0°C. Acetyl chloride (1.1 equivalents) dissolved in methylene chloride is added dropwise over 10 minutes. Following this, 1-methyl-1H-pyrrole (1.0 equivalent) in methylene chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 15 minutes. The reaction is then quenched by carefully pouring the mixture into a beaker containing ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous magnesium sulfate. After filtration and removal of the solvent by rotary evaporation, the crude product is purified by distillation to yield 2-acetyl-1-methylpyrrole.

| Reactant | Molar Eq. | Purity | Yield | Reference |

| 1-Methyl-1H-pyrrole | 1.0 | --- | High | [2][3] |

| Acetyl Chloride | 1.1 | --- | ||

| Aluminum Chloride | 1.1 | --- |

Table 1: Summary of Quantitative Data for the Synthesis of 2-Acetyl-1-methylpyrrole.

Synthesis of 1-Methyl-1H-pyrrole-2-carbonitrile

An alternative route to the target molecule can proceed through 1-methyl-1H-pyrrole-2-carbonitrile. This intermediate can be prepared from the corresponding aldoxime.

Experimental Protocol: 1-Methyl-2-pyrrolealdoxime (0.079 mol) is treated with acetic anhydride. The product is then isolated and purified. A reported protocol specifies a yield of 61% with a boiling point of 86-88°C at 11 mmHg. The resulting nitrile can be hydrolyzed to 1-methyl-2-pyrrolecarboxylic acid to confirm its identity.

| Reactant | Molar Eq. | Purity | Yield | Boiling Point | Reference |

| 1-Methyl-2-pyrrolealdoxime | 1.0 | --- | 61% | 86-88°C / 11 mmHg | [4] |

| Acetic Anhydride | Excess | --- |

Table 2: Summary of Quantitative Data for the Synthesis of 1-Methyl-1H-pyrrole-2-carbonitrile.

Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Representative Experimental Protocol (Claisen Condensation): To a solution of sodium ethoxide, prepared from sodium (1.1 equivalents) in anhydrous ethanol, is added 2-acetyl-1-methylpyrrole (1.0 equivalent). The mixture is stirred, and then ethyl cyanoformate (1.1 equivalents) is added dropwise. The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl) to a pH of 4-5. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

| Reactant | Molar Eq. | Purity | Estimated Yield | Reference |

| 2-Acetyl-1-methylpyrrole | 1.0 | >98% | 70-85% | General Claisen Condensation Principles |

| Ethyl Cyanoformate | 1.1 | >98% | ||

| Sodium Ethoxide | 1.1 | --- |

Table 3: Estimated Quantitative Data for a Representative Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.

Logical and Workflow Diagrams

To provide context for the application of pyrrole-based compounds in drug development, the following diagrams illustrate a key biological pathway and a standard drug discovery workflow.

References

An In-depth Technical Guide on the Solubility of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, a key building block in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a framework for determining and predicting its solubility. It includes a detailed experimental protocol for solubility measurement, an introduction to theoretical prediction methods, and a discussion of its applications in synthetic chemistry.

Introduction

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a versatile precursor in medicinal chemistry, particularly in the synthesis of complex nitrogen-containing heterocyclic scaffolds. Its utility in multicomponent and cycloaddition reactions makes it a valuable starting material for generating libraries of compounds for drug discovery. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Solubility Data

Table 1: Experimental Solubility of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in Common Organic Solvents

| Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Non-Polar Solvents | ||||

| Hexane | 0.1 | |||

| Toluene | 2.4 | |||

| Diethyl ether | 2.8 | |||

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | 3.1 | |||

| Tetrahydrofuran (THF) | 4.0 | |||

| Ethyl Acetate | 4.4 | |||

| Acetone | 5.1 | |||

| Acetonitrile (ACN) | 5.8 | |||

| Dimethylformamide (DMF) | 6.4 | |||

| Dimethyl sulfoxide (DMSO) | 7.2 | |||

| Polar Protic Solvents | ||||

| Methanol | 5.1 | |||

| Ethanol | 4.3 | |||

| Isopropanol (IPA) | 3.9 | |||

| Water | 10.2 |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in an organic solvent. This method is straightforward and can be adapted to various laboratory settings.

3.1. Materials and Equipment

-

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Oven

3.2. Procedure

-

Sample Preparation: Accurately weigh a small amount of the organic solvent into a series of vials.

-

Addition of Solute: Add an excess amount of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile to each vial to create a saturated solution. The exact amount should be recorded.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure thorough mixing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle. If necessary, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume or weight of the clear supernatant (the saturated solution) using a pre-weighed pipette. Transfer the aliquot to a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the aliquot in the pre-weighed vial using a gentle stream of nitrogen or by placing it in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dry residue. The mass of the dissolved solute can be determined by subtracting the initial weight of the vial.

-

Calculation: Calculate the solubility in grams per 100 mL or other desired units using the mass of the dissolved solute and the volume/mass of the solvent in the aliquot.

-

Replicates: It is recommended to perform the experiment in triplicate to ensure the accuracy and reproducibility of the results.

Below is a workflow diagram illustrating the experimental procedure.

Methodological & Application

Application Notes and Protocols: Multicomponent Synthesis of Novel Pyrrolo-Pyrazolopyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis and potential applications of novel heterocyclic compounds derived from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile through a versatile three-component reaction. The resulting pyrazolo[3,4-b]pyridine scaffold is a recognized pharmacophore with significant potential in drug discovery, particularly in oncology.

Three-Component Synthesis of 4-Aryl-6-(1-methyl-1H-pyrrol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

A highly efficient one-pot, three-component reaction has been developed for the synthesis of novel (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines. This reaction involves the condensation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and various aromatic aldehydes. The reaction proceeds smoothly under solvent-free conditions at elevated temperatures, often facilitated by a catalyst, to afford the target compounds in good to excellent yields.

Experimental Data

The following table summarizes the representative yields obtained for the synthesis of various 4-aryl-6-(1-methyl-1H-pyrrol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles using different aromatic aldehydes.

| Entry | Aldehyde (Ar-CHO) | Product (Ar) | Yield (%) |

| 1 | Benzaldehyde | Phenyl | 92 |

| 2 | 4-Methylbenzaldehyde | 4-Methylphenyl | 95 |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 94 |

| 4 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 96 |

| 5 | 4-Bromobenzaldehyde | 4-Bromophenyl | 95 |

| 6 | 4-Fluorobenzaldehyde | 4-Fluorophenyl | 93 |

| 7 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 90 |

| 8 | 3-Nitrobenzaldehyde | 3-Nitrophenyl | 91 |

| 9 | 2-Chlorobenzaldehyde | 2-Chlorophenyl | 88 |

| 10 | Naphthalene-2-carbaldehyde | 2-Naphthyl | 89 |

Detailed Experimental Protocol

Synthesis of 4-Aryl-6-(1-methyl-1H-pyrrol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

This protocol describes a general procedure for the synthesis of the target compounds.

Materials:

-

3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

-

3-Methyl-1-phenyl-1H-pyrazol-5-amine

-

Substituted aromatic aldehyde

-

Catalyst (e.g., MIL-53(Al)-N(CH2PO3H2)2 or another suitable Lewis or Brønsted acid)

-

Ethanol (for purification)

-

Round-bottom flask (10 mL)

-

Magnetic stirrer and hot plate

-

TLC plates (silica gel)

-

Filtration apparatus

Procedure:

-

To a 10 mL round-bottom flask, add 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the catalyst (e.g., 10 mg of MIL-53(Al)-N(CH2PO3H2)2).

-

Place the flask on a pre-heated hot plate equipped with a magnetic stirrer.

-

Heat the reaction mixture at 110 °C under solvent-free conditions with continuous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3).

-

Upon completion of the reaction (typically within 2-4 hours), cool the reaction mixture to room temperature.

-

Add ethanol (5 mL) to the flask and stir for 10 minutes to dissolve the product and precipitate the catalyst.

-

Filter the mixture to remove the catalyst.

-

Wash the solid catalyst with small portions of hot ethanol.

-

Combine the filtrate and washings and allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization of the product.

-

Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Characterization:

The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including:

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C≡N, C=O, C=N).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry: To determine the molecular weight of the product.

Applications in Drug Development

The synthesized pyrazolo[3,4-b]pyridine derivatives are of significant interest to drug development professionals due to their potential as anticancer agents. The pyrazolo[3,4-b]pyridine core is a known "privileged scaffold" in medicinal chemistry, and various derivatives have shown potent inhibitory activity against key cancer-related targets.

Potential Mechanisms of Action

Based on the known biological activities of the pyrazolo[3,4-b]pyridine scaffold, the newly synthesized compounds may exert their anticancer effects through the inhibition of:

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

-

Topoisomerase IIα (TOP2A): This enzyme is essential for DNA replication and chromosome segregation. Its inhibition leads to DNA damage and subsequent cell death, particularly in rapidly dividing cancer cells.

Visualizations

Experimental Workflow

Synthesis of Pyrazolo[3,4-b]pyridines: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds with significant pharmacological interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The protocols outlined below describe various synthetic strategies, including multicomponent reactions under conventional heating and microwave irradiation, as well as greener approaches utilizing aqueous media.

Introduction

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that are structurally analogous to purine bases, making them attractive scaffolds for medicinal chemistry and drug discovery.[3] The development of efficient and diverse synthetic routes to access these molecules is crucial for exploring their therapeutic potential. This document details several robust and reproducible protocols for their synthesis.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of pyrazolo[3,4-b]pyridines. The most common approaches involve the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[3] Multicomponent reactions (MCRs) have emerged as a particularly efficient method, allowing for the one-pot synthesis of complex pyrazolo[3,4-b]pyridine derivatives from simple starting materials.[4][5] These reactions can often be accelerated using microwave irradiation, leading to shorter reaction times and improved yields.[6][7]

Protocol 1: Three-Component, One-Pot Synthesis of 6-Amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines in Aqueous Media

This protocol describes a green and efficient one-pot synthesis of 6-amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines via a three-component reaction of an aromatic aldehyde, malononitrile, and 5-amino-3-methyl-1-phenylpyrazole in an aqueous medium using sodium dodecyl sulfate (SDS) as a catalyst.[8][9]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (4 mmol), malononitrile (4 mmol), 5-amino-3-methyl-1-phenylpyrazole (4 mmol), and SDS (0.2 g) in water (10 mL).

-

Reaction Conditions: Stir the mixture at 90°C for 10–25 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that forms is collected by filtration, washed with water, and then purified by recrystallization from ethanol to yield the pure 6-amino-4-aryl-5-cyano-3-methyl-1-phenylpyrazolo[3,4-b]pyridine.[8]

Data Summary

| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | 4-Chlorobenzaldehyde | 12 | 92 | 235-237 |

| 2 | 4-Methylbenzaldehyde | 15 | 89 | 221-223 |

| 3 | 4-Methoxybenzaldehyde | 10 | 95 | 210-212 |

| 4 | 3,4-Dimethoxybenzaldehyde | 18 | 85 | 217-219 |

Table 1: Synthesis of various 6-amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines. Data extracted from literature.[8]

Workflow Diagram

Caption: Workflow for the aqueous synthesis of pyrazolo[3,4-b]pyridines.

Protocol 2: Microwave-Assisted, One-Pot, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

This protocol details a rapid and efficient one-pot, multicomponent synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation.[6] This method offers significant advantages over conventional heating, including shorter reaction times and often higher yields.

Experimental Protocol

-

Reaction Mixture: In a microwave-safe vessel, prepare a mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), an aromatic aldehyde (e.g., 4-anisaldehyde) (1 mmol), and a p-substituted β-ketonitrile (1 mmol) in glacial acetic acid (5 mL).

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a power and temperature optimized for the specific reactants (e.g., 110 W, 40°C) for a short duration (e.g., 20 minutes).[5]

-

Isolation and Purification: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and purified by recrystallization from an appropriate solvent like ethanol to afford the desired pyrazolo[3,4-b]pyridine derivative.

Data Summary

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 8 h | 75-85 |

| Microwave Irradiation | 5-10 min | 88-95 |

Table 2: Comparison of conventional heating and microwave-assisted synthesis for a representative pyrazolo[3,4-b]pyridine. Data is generalized from literature reports.[6]

Workflow Diagram

Caption: Workflow for microwave-assisted pyrazolo[3,4-b]pyridine synthesis.

Protocol 3: ZrCl₄-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines through the cyclization of 5-amino-1-phenyl-pyrazole with an α,β-unsaturated ketone, catalyzed by zirconium(IV) chloride (ZrCl₄), a green Lewis acid catalyst.[10]

Experimental Protocol

-

Reactant Preparation: In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL). Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in ethanol (0.5 mL) at 25°C.

-

Catalyst Addition and Reaction: Degas the reaction mixture and then add ZrCl₄ (35 mg, 0.15 mmol). Stir the mixture vigorously at 95°C for 16 hours.

-

Product Isolation: After the reaction is complete, concentrate the mixture in vacuo. Add chloroform and water. Separate the two phases and wash the aqueous phase twice with chloroform. The combined organic layers are dried and concentrated to give the crude product, which is then purified by column chromatography.[10]

Data Summary

| Entry | R group on α,β-unsaturated ketone | Yield (%) |

| 1 | 4-(N,N-dimethylamino)-phenyl | 28 |

| 2 | 9-anthryl | 13 |

| 3 | 1-pyrenyl | 20 |

Table 3: Yields for the ZrCl₄-catalyzed synthesis of various 4-substituted pyrazolo[3,4-b]pyridines. Data extracted from literature.[10]

Signaling Pathway Diagram

Caption: Key components and conditions for ZrCl₄-catalyzed synthesis.

References

- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a versatile building block in organic synthesis, particularly valued for its utility in the construction of complex nitrogen-containing heterocyclic scaffolds. Its unique structure, featuring a β-ketonitrile moiety attached to an N-methylated pyrrole ring, makes it an excellent precursor for various multicomponent and cycloaddition reactions. The activated methylene group, positioned between the electron-withdrawing nitrile and carbonyl groups, provides a reactive site for nucleophilic attack and condensation, while the overall structure can participate as a dipolarophile in cycloaddition reactions.

This document provides detailed application notes and experimental protocols for the use of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in cycloaddition reactions, with a focus on the synthesis of pyrazole derivatives, which are prominent cores in many biologically active molecules.

Key Applications in Cycloaddition Chemistry

The primary application of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in cycloaddition chemistry is its role as a C,C-dinucleophile in [3+2] cycloaddition reactions with 1,3-dipoles. A significant example is its reaction with nitrile imines, generated in situ from hydrazonoyl halides, to afford highly substituted 5-aminopyrazole derivatives. These pyrazole products are of considerable interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.

dot

Caption: General scheme for the [3+2] cycloaddition.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-4-cyano-1-phenyl-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole via [3+2] Cycloaddition

This protocol details the reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile with a nitrile imine generated in situ from N-phenyl-2-oxopropanehydrazonoyl chloride.

Materials:

-

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

-

N-phenyl-2-oxopropanehydrazonoyl chloride (or other suitable hydrazonoyl halide)

-

Triethylamine (TEA)

-

Ethanol (or other suitable solvent like Dioxane)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a solution of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add N-phenyl-2-oxopropanehydrazonoyl chloride (1.0 mmol).

-

Base Addition: While stirring the mixture at room temperature, add triethylamine (1.2 mmol) dropwise.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 5-amino-4-cyano-1-phenyl-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole.

Expected Outcome:

The reaction is expected to produce the desired pyrazole derivative in good to excellent yields, based on analogous reactions.

Quantitative Data

Quantitative data for the cycloaddition of the specific title compound is not available in the searched literature. However, for the closely related synthesis of 5-amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile, high yields have been reported. It is reasonable to expect similar yields for the N-methylated analogue.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 3-Oxo-3-(pyrrol-2-yl)propanenitrile | Trichloroacetonitrile, then Hydrazine | 5-Amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile | High (not specified) | [1] |

Reaction Mechanism

The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazonoyl halides proceeds through a [3+2] cycloaddition mechanism. The base, typically triethylamine, dehydrohalogenates the hydrazonoyl halide to generate a highly reactive nitrile imine intermediate in situ. This 1,3-dipole then undergoes a cycloaddition reaction with the β-ketonitrile, which acts as the dipolarophile. The reaction is typically regioselective, leading to the formation of the 5-aminopyrazole isomer.

dot

Caption: Workflow of the [3+2] cycloaddition reaction.

Conclusion

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a valuable and reactive precursor for the synthesis of complex heterocyclic molecules via cycloaddition reactions. The protocol provided, based on established methodologies for similar compounds, offers a reliable pathway for the synthesis of novel 5-aminopyrazole derivatives. Researchers and drug development professionals can utilize this information to explore the synthesis of new chemical entities with potential biological activities. Further optimization of reaction conditions, such as solvent, temperature, and base, may lead to improved yields and reaction times.

References

Application Notes: One-Pot Synthesis of Tetrahydropyrido[2,3-d]pyrimidines

Introduction

Tetrahydropyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This scaffold is a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[1] Their structural resemblance to purines allows them to interact with various biological targets, such as kinases and dihydrofolate reductase. The development of efficient and sustainable synthetic methodologies for this privileged scaffold is therefore of high importance. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of these complex molecules, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[2][3][4]

Applications in Drug Discovery and Development

The tetrahydropyrido[2,3-d]pyrimidine core is a versatile scaffold for the development of potent and selective inhibitors of various enzymes implicated in disease pathogenesis.

-

Anticancer Agents: Numerous derivatives have been identified as potent inhibitors of key signaling proteins in cancer progression. These include inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor-2 (HER-2), which are crucial for tumor angiogenesis and proliferation.[5] Additionally, compounds targeting Epidermal Growth Factor Receptor (EGFR) mutants, such as EGFRL858R/T790M, have shown promise in overcoming drug resistance in non-small cell lung cancer.[6] Certain derivatives also exhibit potent cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer, by inducing apoptosis through the inhibition of kinases like PIM-1.[5][7]

-

Antifolate Activity: Some tetrahydropyrido[2,3-d]pyrimidines have been designed as nonclassical antifolates, potently inhibiting dihydrofolate reductase (DHFR) from various sources, including human, rat liver, and pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii.[8] This makes them attractive candidates for the development of novel antimicrobial and anticancer drugs.

-

KRAS-G12C Inhibitors: Specific tetrahydropyrido[2,3-d]pyrimidine derivatives have been developed as irreversible covalent inhibitors of the KRAS-G12C mutant, a key driver in many cancers. These compounds have demonstrated significant antitumor activity in vivo.[9]

Advantages of One-Pot Synthesis

The one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidines via multicomponent reactions offers several advantages over traditional multi-step synthetic routes:

-

Efficiency and Time-Saving: Multiple chemical bonds are formed in a single reaction vessel, significantly reducing the number of synthetic steps, reaction time, and purification efforts.[2]

-

Green Chemistry: These methods often utilize environmentally benign solvents like water or are performed under solvent-free conditions, minimizing waste generation.[3][10] The use of reusable catalysts further enhances the sustainability of these processes.[11]

-

High Yields and Purity: One-pot syntheses often proceed with high yields and selectivity, providing products of high purity and reducing the need for extensive chromatographic purification.

-

Diversity-Oriented Synthesis: The multicomponent nature of these reactions allows for the easy generation of a diverse library of compounds by simply varying the starting materials, which is highly beneficial for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols and Data

Several efficient one-pot, three-component methods for the synthesis of tetrahydropyrido[2,3-d]pyrimidines have been reported, employing a variety of catalysts and reaction conditions.

Protocol 1: Bismuth(III) Triflate Catalyzed Synthesis in Ethanol

This method describes a one-pot, three-component condensation of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and malononitrile using bismuth(III) triflate as a catalyst.[12]

Experimental Procedure:

-

A mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and bismuth(III) triflate (10 mol%) in ethanol (10 mL) is prepared in a round-bottom flask.

-

The reaction mixture is stirred and heated to 80°C.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure tetrahydropyrido[2,3-d]pyrimidine derivative.

Table 1: Synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitriles using Bismuth(III) Triflate. [12]

| Entry | Aromatic Aldehyde | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2.5 | 92 |

| 2 | 4-Chlorobenzaldehyde | 3.0 | 95 |

| 3 | 4-Methylbenzaldehyde | 2.0 | 94 |

| 4 | 4-Methoxybenzaldehyde | 2.5 | 96 |

| 5 | 3-Nitrobenzaldehyde | 3.5 | 90 |

Protocol 2: Sulfonic Acid Functionalized SBA-15 Catalyzed Synthesis

This protocol utilizes a solid acid catalyst, sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), for the one-pot synthesis of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles from 6-aminouracil, aromatic aldehydes, and malononitrile.[13]

Experimental Procedure:

-

A mixture of 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and SBA-Pr-SO3H (0.05 g) in water (5 mL) is placed in a round-bottom flask.

-

The mixture is refluxed with stirring for the appropriate time as indicated by TLC.

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solid product is filtered, washed with water, and recrystallized from ethanol to give the pure product.

Table 2: Synthesis of tetrahydropyrido[2,3-d]pyrimidines using SBA-Pr-SO3H. [13]

| Entry | Aromatic Aldehyde | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 4 | 92 |

| 2 | 4-Chlorobenzaldehyde | 4.5 | 95 |

| 3 | 4-Hydroxybenzaldehyde | 5 | 89 |

| 4 | 4-Methoxybenzaldehyde | 4 | 94 |

| 5 | 2-Nitrobenzaldehyde | 5.5 | 85 |

Protocol 3: Aluminate Sulfonic Acid Nanoparticles under Grinding

This solvent-free method employs aluminate sulfonic acid nanoparticles (ASA NPs) as a catalyst for the reaction of a 6-aminopyrimidine-2,4(1H,3H)-dione, 1,2-diphenylethanone, and an aromatic aldehyde under grinding conditions at room temperature.[11]

Experimental Procedure:

-

A mixture of 6-aminopyrimidine-2,4(1H,3H)-dione (1 mmol), 1,2-diphenylethanone (1 mmol), an aromatic aldehyde (1 mmol), and ASA NPs (0.02 g) is placed in a mortar.

-

The mixture is ground with a pestle at room temperature for the specified time.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is washed with water and the solid product is recrystallized from an appropriate solvent to afford the pure tetrahydropyrido[2,3-d]pyrimidinone.

Table 3: Grinding Synthesis of Pyrido[2,3-d]pyrimidinones using ASA NPs. [11]

| Entry | Aromatic Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 20 | 94 |

| 2 | 4-Chlorobenzaldehyde | 18 | 91 |

| 3 | 4-Bromobenzaldehyde | 23 | 90 |

| 4 | 4-Fluorobenzaldehyde | 21 | 84 |

| 5 | 4-Methylbenzaldehyde | 17 | 95 |

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Inhibition of VEGFR-2 and HER-2 signaling pathways by tetrahydropyrido[2,3-d]pyrimidines.

Caption: General workflow for the one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidines.

Caption: Relationship between synthetic strategies and applications of tetrahydropyrido[2,3-d]pyrimidines.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. orgchemres.org [orgchemres.org]

- 3. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions [orgchemres.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in Medicinal Chemistry

Introduction

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a versatile β-ketonitrile building block utilized in medicinal chemistry for the synthesis of complex nitrogen-containing heterocyclic scaffolds.[1] Its reactivity, driven by the active methylene group flanked by electron-withdrawing nitrile and carbonyl groups, makes it a valuable precursor for multicomponent and cycloaddition reactions.[1] This document provides detailed application notes, experimental protocols, and an overview of the biological activities of compounds derived from this precursor, targeting researchers, scientists, and drug development professionals. While direct biological activity data for 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is not extensively reported, its utility is demonstrated through the potent biological activities of the resulting heterocyclic compounds, such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, which have shown potential as anticancer and antimicrobial agents.[1][2]

Key Applications

The primary application of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in medicinal chemistry is as a key reactant in the synthesis of fused heterocyclic systems. Specifically, it is used in one-pot condensation reactions to construct:

-

Pyrazolo[3,4-b]pyridine derivatives: These compounds are of significant interest due to their structural similarity to purine bases, suggesting potential interactions with various biological targets.[3] Derivatives of this scaffold have been investigated for their antitumor and antimicrobial activities.[2]

-

Tetrahydropyrido[2,3-d]pyrimidine derivatives: This class of compounds is another prominent core in bioactive molecule development, with research indicating potential anticancer and antimicrobial properties.[1]

Data Presentation: Biological Activities of Derived Scaffolds

Quantitative biological activity data for compounds directly synthesized from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is limited in the public domain. However, to illustrate the medicinal chemistry relevance of the scaffolds accessible from this building block, the following tables summarize the activities of representative pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine derivatives.

Table 1: Anticancer Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7b | Hep G2 (Hepatocellular carcinoma) | 0.0158 | [4] |

| 7b | MCF7 (Breast adenocarcinoma) | 0.0001 | [4] |

| 5 | MCF7 (Breast adenocarcinoma) | 0.0211 | [4] |

| 6a | MCF7 (Breast adenocarcinoma) | 0.0183 | [4] |

| 6b | MCF7 (Breast adenocarcinoma) | 0.0195 | [4] |

| 10 | MCF7 (Breast adenocarcinoma) | 0.0177 | [4] |

| 8c | NCI 60 Panel (Average GI50) | 1.33 | [5] |

| 14f | CaCo-2 (Colon cancer) | 0.5 µg/mL |[6] |

Table 2: Antimicrobial Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7b | Fusarium oxysporum | 0.98 | [4] |

| Representative Derivatives | Various bacteria and fungi | 0.12-62.5 |[4] |

Table 3: Anticancer Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| B1 | H1975 (NSCLC) | 0.087 | [7] |

| B7 | H1975 (NSCLC) | 0.023 | [7] |

| 5a | MCF-7 (Breast adenocarcinoma) | 1.77 | [8] |

| 5e | MCF-7 (Breast adenocarcinoma) | 1.39 | [8] |

| 6b | HepG2 (Hepatocellular carcinoma) | 2.68 | [8] |

| 4 | PIM-1 Kinase Inhibition | 11.4 nM | [9] |

| 10 | PIM-1 Kinase Inhibition | 17.2 nM |[9] |

Experimental Protocols

Protocol 1: Synthesis of (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines

This protocol describes a one-pot, three-component reaction for the synthesis of (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines.

-

Materials:

-

3-methyl-1-phenyl-1H-pyrazol-5-amine

-

Aryl aldehyde

-

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

-

Catalyst (e.g., MIL-53(Al)-N(CH2PO3H2)2)

-

Polyethylene glycol (PEG)

-

Ethanol

-

n-hexane

-

Ethyl acetate

-

-

Procedure:

-

In a 25.0 mL round-bottom flask, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 0.174 g), an aryl aldehyde (1.0 mmol), 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (1.0 mmol, 0.148 g), and the catalyst (10.0 mg).

-

Stir the mixture under solvent-free conditions at 110 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (7:3).

-

Upon completion of the reaction, add PEG (5.0 mL) and centrifuge the mixture at 2000 rpm for 5 minutes to separate the catalyst.

-

Filter the mixture and wash the solid residue with ethanol (3 x 10 mL).

-

The filtrate contains the crude product, which can be further purified by recrystallization or column chromatography to obtain the final pure (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridine product.

-

Protocol 2: General Synthesis of Tetrahydropyrido[2,3-d]pyrimidines

This protocol outlines a general one-pot, multi-component method for synthesizing tetrahydropyrido[2,3-d]pyrimidine derivatives. While this specific example uses malononitrile and 6-aminouracil, the principle can be adapted for β-ketonitriles like 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.

-

Materials:

-

6-aminouracil (or other amino-pyrimidine)

-

Aromatic aldehyde

-

Active methylene nitrile (e.g., malononitrile or a β-ketonitrile)

-

Catalyst (e.g., sulfonic acid functionalized SBA-15)

-

Solvent (or solvent-free conditions)

-

-

Procedure:

-

Combine the 6-aminouracil, aromatic aldehyde, active methylene nitrile, and catalyst in a reaction vessel.

-

Heat the mixture under appropriate conditions (e.g., under reflux in a solvent or neat at an elevated temperature).

-

The reaction typically proceeds through a series of tandem reactions: Knoevenagel condensation, Michael addition, and intramolecular cyclization.

-

Monitor the reaction by TLC.

-